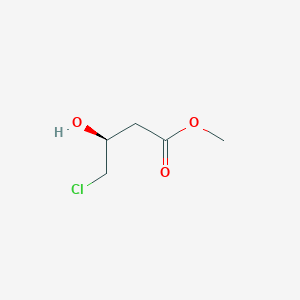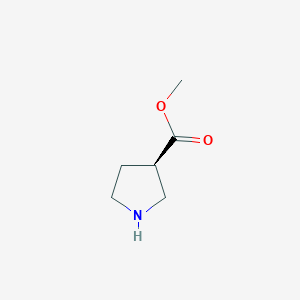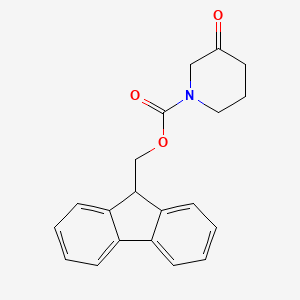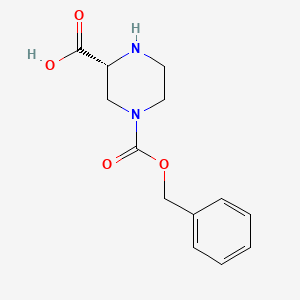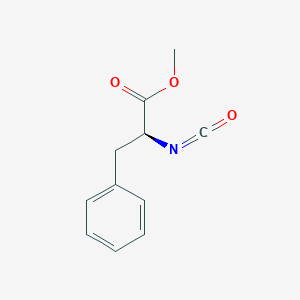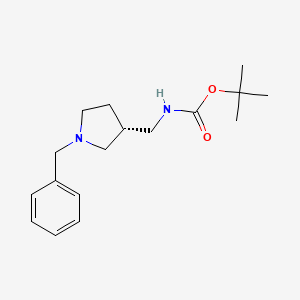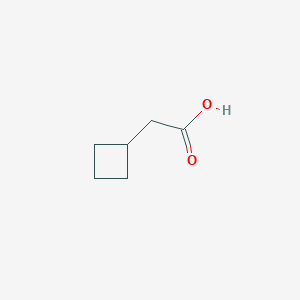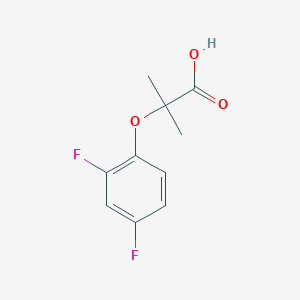
2-(2,4-二氟苯氧基)-2-甲基丙酸
概述
描述
2-(2,4-Difluorophenoxy)-2-methylpropanoic acid is an organic compound with the molecular formula C10H10F2O3. This compound is part of the phenoxy acid family, which is known for its applications in various fields, including agriculture and pharmaceuticals. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity.
科学研究应用
2-(2,4-Difluorophenoxy)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides, due to its effectiveness in controlling weed growth.
作用机制
Target of Action
The primary target of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid, also known as 2,4-D, is a class of plant growth hormones known as auxins . Auxins play a crucial role in plant growth and development, including cell elongation, apical dominance, and root initiation .
Mode of Action
2,4-D mimics the action of natural auxins, causing uncontrolled, rapid growth in plants, which eventually leads to their death . It binds to the auxin receptors in plant cells, triggering a cascade of events that result in unregulated cell division and growth . This uncontrolled growth disrupts the plant’s normal growth patterns, leading to its eventual death .
Biochemical Pathways
The biochemical pathway affected by 2,4-D involves the perception and signal transduction of auxin hormones . When 2,4-D binds to the auxin receptor, it initiates a series of biochemical reactions that lead to the transcription of auxin-responsive genes . These genes are involved in various aspects of plant growth and development, and their unregulated expression disrupts normal plant physiology .
Pharmacokinetics
It is known to be highly soluble in water and volatile, suggesting it can be readily absorbed and distributed within the plant . It is non-persistent in soil but may persist in aquatic systems under certain conditions .
Result of Action
The result of 2,4-D action is the death of the plant due to uncontrolled growth and development . At the cellular level, this involves changes in cell division and elongation, leading to abnormalities in plant structure and function . At the molecular level, it involves the unregulated expression of auxin-responsive genes .
Action Environment
The action of 2,4-D can be influenced by various environmental factors. For example, its efficacy can be affected by the pH of the soil, as this can influence its solubility and therefore its bioavailability . Additionally, its stability and persistence in the environment can be affected by factors such as temperature, sunlight, and microbial activity .
安全和危害
The safety and hazards of “2-(2,4-Difluorophenoxy)-2-methylpropanoic acid” are not well documented. However, it is recommended to avoid breathing dust, raising dust, and contact with skin and eyes .
未来方向
The future directions of “2-(2,4-Difluorophenoxy)-2-methylpropanoic acid” are not clearly defined in the literature. However, similar compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) continue to be widely used as herbicides , suggesting potential future applications in this area.
生化分析
Biochemical Properties
2-(2,4-Difluorophenoxy)-2-methylpropanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid and these enzymes can lead to changes in the metabolic flux and the levels of various metabolites .
Cellular Effects
The effects of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation. Additionally, 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their heme groups, thereby preventing the oxidation of substrates. Additionally, 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or heat. Long-term studies have shown that 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid can induce toxic effects, such as liver damage and oxidative stress. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
2-(2,4-Difluorophenoxy)-2-methylpropanoic acid is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized through oxidation, leading to the formation of various metabolites. The interaction of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid with these enzymes can affect the overall metabolic flux and the levels of key metabolites in the cell .
Transport and Distribution
The transport and distribution of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular function. The localization of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid can also affect its stability and activity within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid typically involves the reaction of 2,4-difluorophenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoalkane, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
化学反应分析
Types of Reactions
2-(2,4-Difluorophenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Hydroxylated or aminated derivatives.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different halogen atoms.
2-(2,4-Difluorophenoxy)acetic acid: Another fluorinated phenoxy acid with a slightly different carbon backbone.
Uniqueness
2-(2,4-Difluorophenoxy)-2-methylpropanoic acid stands out due to its unique combination of fluorine atoms and a methylpropanoic acid backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
2-(2,4-difluorophenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUNNYIKQOANCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364165 | |
| Record name | 2-(2,4-difluorophenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667413-00-5 | |
| Record name | 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667413-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-difluorophenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)
![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)





